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(Rac)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor

Receptor-3 (VEGFR-3) tyrosine kinase, demonstrated significant antitumoral and antimetastatic

activity in preclinical studies.[1] However, its development was halted during the preclinical

phase due to adverse metabolic effects. This guide provides a comprehensive overview of the

available preclinical data for SAR131675, its mechanism of action, and a comparative look at

alternative VEGFR-targeted therapies that have been investigated in combination with

chemotherapy.

Developed as a highly specific inhibitor of VEGFR-3, SAR131675 showed promise in targeting

lymphangiogenesis—the formation of new lymphatic vessels—a key pathway for tumor

metastasis.[1][2] While direct experimental data on SAR131675 in combination with

chemotherapy is unavailable due to its discontinued development, this guide will leverage its

preclinical monotherapy data and compare its therapeutic strategy with other VEGFR tyrosine

kinase inhibitors (VEGFR-TKIs) that have been successfully combined with cytotoxic agents.

Preclinical Efficacy of (Rac)-SAR131675
SAR131675 was evaluated in various in vitro and in vivo models, demonstrating its potential as

an anticancer agent. It selectively inhibited VEGFR-3 tyrosine kinase activity with an IC50 of 23

nM and showed potent effects on lymphatic cell proliferation and tumor metastasis in animal

models.[1][3]
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Table 1: In Vitro Activity of SAR131675

Assay Target IC50 (nmol/L) Cell Line

Kinase Activity
Recombinant human

VEGFR-3
23 -

Autophosphorylation VEGFR-3 45 HEK

Cell Proliferation
Primary human

lymphatic cells
~20 -

Data sourced from multiple preclinical studies.[1]

Table 2: In Vivo Antitumor and Antimetastatic Activity of SAR131675

Tumor Model Dosing Effect

Mammary 4T1 Carcinoma 100 mg/kg/d

Potent antitumoral effect,

significant reduction in lymph

node invasion and lung

metastasis.[1]

RIP1.Tag2 Tumors 100 mg/kg/d Potent antitumoral effect.[1]

Results are based on mouse models.

Mechanism of Action: VEGFR-3 Signaling Pathway
SAR131675 exerts its effects by blocking the ATP-binding site of the VEGFR-3 tyrosine kinase,

thereby inhibiting its autophosphorylation and downstream signaling. This, in turn, suppresses

the proliferation and survival of lymphatic endothelial cells, a critical step in lymphangiogenesis.

The diagram below illustrates the targeted signaling pathway.
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Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Experimental Protocols
The preclinical evaluation of SAR131675 involved a series of standard in vitro and in vivo

assays to determine its potency, selectivity, and efficacy.

VEGFR-3 Kinase Activity Assay: The inhibitory activity of SAR131675 on recombinant human

VEGFR-3 tyrosine kinase was measured in the presence of ATP and a poly(GT) substrate. The

IC50 value was determined from the concentration-response curve.[2]

Cell-Based Autophosphorylation Assay: Human Embryonic Kidney (HEK) cells were

engineered to overexpress VEGFR-3. These cells were then treated with varying

concentrations of SAR131675, and the level of VEGFR-3 autophosphorylation was quantified,

typically by ELISA or Western blot.[1][2]

In Vivo Tumor Models: Orthotopic and syngeneic mouse models, such as the mammary 4T1

carcinoma and RIP1.Tag2 pancreatic neuroendocrine tumor models, were utilized. Mice

bearing tumors were treated daily with SAR131675, and tumor growth, lymph node invasion,

and lung metastasis were monitored and quantified.[1][4]

The workflow for these preclinical studies is depicted in the following diagram.
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Caption: A typical preclinical workflow for a targeted therapy like SAR131675.
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Comparative Landscape: Alternative VEGFR-TKI
Combination Therapies
While SAR131675 did not advance to clinical combination trials, other VEGFR-TKIs have been

extensively studied in combination with chemotherapy for various cancers, such as non-small

cell lung cancer (NSCLC).[5] These inhibitors often target multiple VEGFRs and other receptor

tyrosine kinases. The rationale for such combinations is that VEGFR-TKIs can normalize tumor

vasculature, enhancing the delivery and efficacy of cytotoxic chemotherapy.[5]

Table 3: Comparison of VEGFR-TKIs in Combination with Chemotherapy for Advanced NSCLC

VEGFR-TKI
Combination
Agent(s)

Key Efficacy
Outcomes

Common High-
Grade (≥3) Adverse
Events

Nintedanib Docetaxel

Improved

Progression-Free

Survival (PFS) and

Overall Survival (OS)

in adenocarcinoma

patients.

Neutropenia, diarrhea

Sunitinib Various

No significant benefit

in unselected NSCLC

patients.[5]

Increased toxicity[5]

Motesanib Carboplatin/Paclitaxel

Failed to provide an

OS benefit; higher

toxicity.[5]

Increased toxicity

This table presents a general overview; specific outcomes can vary based on the clinical trial

design and patient population.[5]

The successor to SAR131675, EVT801, was developed to retain the high selectivity for

VEGFR-3 without the adverse metabolic effects and has been investigated in combination with

immune checkpoint inhibitors, highlighting a shift in combination strategies.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6400799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6400799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6400799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6400799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6400799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6400799/
https://aacrjournals.org/cancerrescommun/article/2/11/1504/711325/Targeting-Tumor-Angiogenesis-with-the-Selective
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
(Rac)-SAR131675 was a promising, highly selective VEGFR-3 inhibitor with demonstrated

antilymphangiogenic and antimetastatic properties in preclinical models.[1] Although its

development was halted, the extensive preclinical characterization of SAR131675 provided

valuable insights into the therapeutic potential of targeting the VEGFR-3 pathway. The broader

landscape of VEGFR-TKI combination therapies shows mixed results, underscoring the

importance of patient selection and managing increased toxicities.[5] Future research, as

exemplified by the development of EVT801, continues to explore the combination of selective

VEGFR-3 inhibition with other therapeutic modalities, including immunotherapy.[4]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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